

Angeloylgomisin O and its Natural Analogues: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Angeloylgomisin O is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine.[1] This class of compounds has garnered significant scientific interest due to a wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. This technical guide provides an indepth overview of Angeloylgomisin O and its natural analogues, focusing on their chemical properties, biological activities, and underlying mechanisms of action. The information is presented to support further research and drug development efforts in this promising area of natural product chemistry.

Chemical Structures and Natural Sources

Angeloylgomisin O belongs to the family of schisandra lignans, which are characterized by a dibenzocyclooctadiene skeleton. These compounds are primarily found in plants of the Schisandraceae family, with Schisandra chinensis being the most prominent source.[2] The core structure of these lignans is often modified with various functional groups, leading to a diverse array of natural analogues with distinct biological activities.

Table 1: Physicochemical Properties of **Angeloylgomisin O** and a Key Analogue



Compound Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Natural Source
Angeloylgomisin O	C28H34O8	498.6	83864-69-1	Schisandra chinensis[2]
Angeloylgomisin H	C28H36O8	500.6	66056-22-2	Schisandra chinensis[3]

Quantitative Biological Data

The biological activities of **Angeloylgomisin O** and its analogues have been evaluated in various in vitro models. The following tables summarize the available quantitative data, primarily focusing on their anti-inflammatory and cytotoxic effects.

Table 2: Anti-inflammatory Activity of Schisandra Lignans

Compound/Ext ract	Assay	Cell Line	IC₅₀ Value	Reference
Limonoids from Azadirachta indica and Melia azedarach	Nitric Oxide Production Inhibition	RAW 264.7 macrophages	4.6 - 58.6 μM	[4]
Neolignans from Alpinia galanga	Nitric Oxide Production Inhibition	Mouse peritoneal macrophages	2.3 - 88 μΜ	[5]
Coumarins from Angelica furcijuga	Nitric Oxide Production Inhibition	Mouse peritoneal macrophages	8.8 - 82 μM	[6]

Table 3: Cytotoxic Activity of Schisandra Lignans and Other Natural Compounds



Compound	Cell Line	Activity	IC₅₀ Value	Reference
Synthetic β- nitrostyrene derivative	MCF-7, MDA- MB-231, ZR75-1	Cytotoxicity	0.81 - 1.82 μg/mL	[7]
Synthetic indole- benzothiazole derivative	MDA-MB-231	Cytotoxicity	0.024 - 0.88 μM	[8]
Synthetic triazine derivatives	MCF-7, MDA- MB-231	Cytotoxicity	0.1 - 6.49 μΜ	[8]
Bromophenols from Rhodomela confervoides	A549, BGC-823, MCF-7, HCT-8	Cytotoxicity	1.8 - 3.8 nM	[9]

Experimental Protocols Isolation of Lignans from Schisandra chinensis by HPLC

This protocol outlines a general method for the isolation of **Angeloylgomisin O** and its analogues from Schisandra chinensis fruits using High-Performance Liquid Chromatography (HPLC).

Materials:

- Dried and powdered fruits of Schisandra chinensis
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for mobile phase modification)
- Solid Phase Extraction (SPE) cartridges (e.g., C18)



 HPLC system with a UV detector and a preparative or semi-preparative C18 column (e.g., 250 mm x 10 mm, 5 μm)[10][11]

Procedure:

- Extraction: Macerate the powdered plant material with methanol at room temperature for 24 hours. Repeat the extraction process three times. Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.[12]
- Solid Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Dissolve the crude extract in a minimal amount of methanol and load it onto the cartridge. Wash the cartridge with water to remove polar impurities. Elute the lignan-rich fraction with methanol.[12]
- HPLC Separation:
 - Dissolve the lignan-rich fraction in methanol.
 - Filter the solution through a 0.45 μm syringe filter.
 - Set up the HPLC system with a C18 column.
 - Use a gradient elution system with a mobile phase consisting of acetonitrile and water (acidified with 0.1% formic acid if necessary to improve peak shape). A typical gradient might be:
 - 0-10 min: 50% Acetonitrile
 - 10-40 min: 50-100% Acetonitrile
 - 40-50 min: 100% Acetonitrile
 - Set the flow rate to 2-4 mL/min for a semi-preparative column.
 - Monitor the elution at a wavelength of 254 nm.
 - Collect fractions corresponding to the peaks of interest.



- Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
- Structure Elucidation: Evaporate the solvent from the pure fractions and elucidate the structures of the isolated compounds using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

Characterization by NMR and MS

The structures of isolated lignans are typically confirmed using 1D and 2D NMR spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS).

- ¹H and ¹³C NMR: Provides information about the proton and carbon framework of the molecule. Specific chemical shifts and coupling constants are characteristic of the dibenzocyclooctadiene lignan skeleton and its substituents.
- Mass Spectrometry: Determines the molecular weight and elemental composition of the compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

- 96-well plates
- Cancer cell lines (e.g., MCF-7, HeLa, HepG2)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- MTT solution (5 mg/mL in PBS, sterile filtered)
- Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
 [13]
- Test compounds (dissolved in DMSO)



- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 μL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
- MTT Addition: After the incubation period, add 10 μ L of MTT solution to each well. Incubate for 3-4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 μL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[13]
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Western Blot for NF-kB Activation

Western blotting can be used to assess the effect of **Angeloylgomisin O** and its analogues on the activation of the NF-κB signaling pathway by measuring the phosphorylation of the p65 subunit.

Materials:

- Cell culture plates
- Cells (e.g., RAW 264.7 macrophages)



- LPS (lipopolysaccharide) for stimulation
- Test compounds
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- · Imaging system

Procedure:

- Cell Treatment: Seed cells and treat with the test compounds for a specified time, followed by stimulation with LPS (e.g., 1 μg/mL) for 30 minutes to induce NF-κB activation.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Denature the protein samples and separate them on an SDS-PAGE gel.
- Western Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.



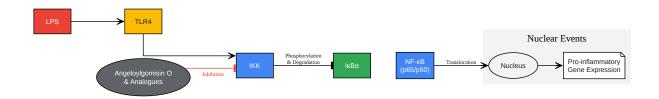
- Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., antiphospho-p65 diluted 1:1000 in blocking buffer) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRPconjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize the level of phosphorylated p65 to the total p65 and the loading control (β-actin).[9][14]

Signaling Pathways and Mechanisms of Action

Angeloylgomisin O and its natural analogues exert their biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and survival.

NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Lignans from Schisandra have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory mediators.



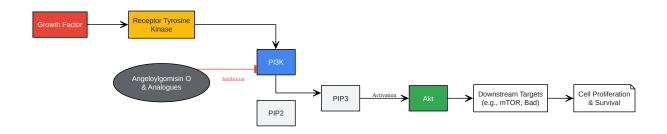
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Caption: Inhibition of the NF-kB signaling pathway by **Angeloylgomisin O** and its analogues.

PI3K/Akt Signaling Pathway



The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is often observed in cancer. Some Schisandra lignans have been reported to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.

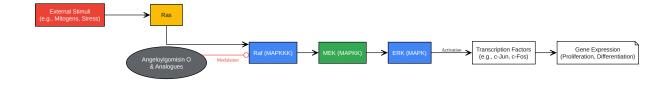


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Caption: Modulation of the PI3K/Akt signaling pathway by **Angeloylgomisin O** and its analogues.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling network involved in cell proliferation, differentiation, and apoptosis. Certain lignans can influence the MAPK pathway, contributing to their anticancer effects.



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Caption: Influence of **Angeloylgomisin O** and its analogues on the MAPK signaling pathway.

Conclusion

Angeloylgomisin O and its natural analogues from Schisandra chinensis represent a valuable class of bioactive compounds with significant potential for therapeutic applications. Their anti-inflammatory, neuroprotective, and cytotoxic activities, mediated through the modulation of key signaling pathways such as NF-kB, PI3K/Akt, and MAPK, make them attractive candidates for further drug development. This technical guide provides a comprehensive summary of the current knowledge on these compounds, along with detailed experimental protocols to facilitate future research. Further investigation is warranted to fully elucidate the therapeutic potential of Angeloylgomisin O and its analogues and to translate these findings into clinical applications.

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